Product packaging for (4-Perfluorotolyl)triethoxysilane(Cat. No.:CAS No. 561069-04-3)

(4-Perfluorotolyl)triethoxysilane

Cat. No.: B1362399
CAS No.: 561069-04-3
M. Wt: 380.33 g/mol
InChI Key: FNHRVMWUGNXEKZ-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Organosilanes in Contemporary Materials Research

Fluorinated organosilanes are at the forefront of research into functional coatings and materials. The presence of fluorine atoms, with their high electronegativity and low polarizability, leads to materials with remarkably low surface energies. This translates into surfaces that are highly repellent to both water and oils, a property crucial for applications ranging from self-cleaning coatings to anti-fouling surfaces in marine environments. The sol-gel process, which involves the hydrolysis and condensation of alkoxysilanes like tetraethylorthosilicate (TEOS), is a common method for creating these functionalized silica-based films. nih.govresearchgate.netacs.orgmdpi.com

Significance of Aryl-Perfluoroalkyl Moieties in the Design of Novel Silane (B1218182) Precursors

The design of silane precursors with specific functionalities is key to tailoring material properties. The incorporation of an aryl group, such as a phenyl or tolyl ring, provides rigidity and thermal stability to the resulting material. When this aryl group is further substituted with perfluoroalkyl chains, as in the case of a perfluorotolyl group, the benefits are compounded. The perfluorotolyl moiety is a powerful electron-withdrawing group, which can influence the reactivity of the silane and the properties of the final material. The combination of the aromatic ring and the perfluorinated group creates a unique building block for materials that are not only hydrophobic but also possess enhanced thermal and chemical stability.

Research Gaps and Foundational Challenges Associated with (4-Perfluorotolyl)triethoxysilane Systems

Despite the promise of this compound, significant research gaps remain. Detailed studies on the precise kinetics of its hydrolysis and condensation reactions are not widely available. While the general principles of silane chemistry apply, the strong electron-withdrawing nature of the perfluorotolyl group is expected to significantly impact reaction rates compared to non-fluorinated or alkyl-fluorinated analogues. Furthermore, a comprehensive database of its physicochemical properties is not readily accessible in the public domain, hindering efforts to model its behavior in complex systems.

Articulation of Academic Research Objectives for Investigating this compound

The investigation of this compound is driven by several key academic research objectives. A primary goal is to establish reliable and efficient synthetic routes to this compound. This includes exploring various catalytic systems, such as palladium-catalyzed cross-coupling reactions, that can facilitate the formation of the aryl-silicon bond. acs.org Another major objective is the detailed characterization of its properties, including its thermal stability, refractive index, and surface energy when incorporated into a silica (B1680970) network. Understanding the structure-property relationships is crucial for designing materials with tailored performance. Furthermore, researchers are focused on exploring its potential in niche applications, such as high-performance coatings for electronics and optics, where its unique combination of properties could be particularly advantageous.

Overview of Scholarly Contributions to the Understanding and Application of this compound

Scholarly work on compounds related to this compound has laid a foundation for its current investigation. Studies on other perfluoroaryl silanes have demonstrated their potential in creating highly ordered mesoporous silica with unique hydrophobic and adsorptive properties. researchgate.net Research on the fluorination of aryl silanes has provided insights into synthetic methodologies. nih.gov While direct scholarly articles on this compound are limited, the broader body of work on fluorinated organosilanes provides a strong impetus for its continued study and highlights its potential to contribute significantly to the development of next-generation materials.

Detailed Research Findings

While specific data for this compound is scarce, data from closely related compounds can provide valuable insights into its expected properties and behavior. For instance, the properties of (4-Trifluoromethylphenyl)triethoxysilane, which shares the trifluoromethyl group on the phenyl ring, can be used as a proxy.

PropertyValue (for (4-Trifluoromethylphenyl)triethoxysilane)
Molecular Formula C13H19F3O3Si
Molecular Weight 320.37 g/mol
Boiling Point 95-97 °C at 2 mmHg
Density 1.13 g/mL at 25 °C
Refractive Index 1.43

This data is for a related compound and should be considered as an estimate for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15F7O3Si B1362399 (4-Perfluorotolyl)triethoxysilane CAS No. 561069-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethoxy-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F7O3Si/c1-4-21-24(22-5-2,23-6-3)12-10(16)8(14)7(13(18,19)20)9(15)11(12)17/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHRVMWUGNXEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F7O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382594
Record name (4-perfluorotolyl)triethoxysilane
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URL https://comptox.epa.gov/dashboard/DTXSID40382594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561069-04-3
Record name (4-perfluorotolyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Trifluoromethyltetrafluorophenyltriethoxysilane
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Advanced Synthetic Methodologies for 4 Perfluorotolyl Triethoxysilane

Exploration of Precursor Chemistry for the Perfluorotolyl and Triethoxysilane (B36694) Moieties

The successful synthesis of the target compound relies on the efficient preparation of its two key structural components: the perfluorotolyl group and the triethoxysilane group.

Perfluorotolyl Precursors

The most common precursors for introducing the 4-perfluorotolyl (heptafluoro-p-tolyl) group are halogenated derivatives of perfluorotoluene, such as 4-bromo- or 4-iodoperfluorotoluene. These compounds serve as electrophilic or nucleophilic synthons depending on the reaction strategy. The synthesis of these precursors often starts from perfluorotoluene itself. One established method to generate a reactive intermediate is the formation of a Grignard reagent, such as heptafluoro-p-tolylmagnesium bromide (F₃CC₆F₄MgBr), which can be prepared from the corresponding aryl bromide and magnesium metal. researchgate.net This organometallic reagent is a potent nucleophile for subsequent carbon-silicon bond formation.

Triethoxysilane Moiety

Triethoxysilane (HSi(OEt)₃) is a crucial reagent that provides the reactive Si-H bond and the hydrolyzable ethoxy groups for subsequent applications like sol-gel processes. There are several established methods for its synthesis. The "direct process" is a prominent industrial method involving the reaction of elemental silicon with ethanol (B145695) in the presence of a copper catalyst. google.commdpi.com This heterogeneous catalytic reaction is often performed in a fixed-bed reactor and can be optimized for high selectivity towards triethoxysilane. mdpi.com Another route involves the reduction of tetraethoxysilane (TEOS), which is readily available. researchgate.netznaturforsch.com

Below is a comparative table of common synthetic routes for triethoxysilane.

Synthetic Method Reactants Catalyst/Conditions Advantages Disadvantages Citation
Direct Process Silicon, EthanolCopper catalyst (e.g., CuCl, CuO), High Temperature (≥280 °C)High atom economy, Suitable for industrial scale, Chlorine-free productRequires high temperatures, Catalyst activation may be needed google.commdpi.com
Reduction of TEOS Tetraethoxysilane (TEOS), Reducing Agent (e.g., LiAlH₄)Diethyl ether or other suitable solventHigh purity product, Can be performed at lab scaleUse of expensive and hazardous reducing agents researchgate.netznaturforsch.com
Hydrosilylation An alkene/alkyne, a precursor silane (B1218182)Platinum or other transition metal catalystsVersatile for creating various functional silanesIndirect route to triethoxysilane itself google.comwikipedia.org

Development of Novel Synthetic Pathways for High-Purity (4-Perfluorotolyl)triethoxysilane

The core of the synthesis is the formation of the aromatic carbon-silicon (Ar-Si) bond between the perfluorinated ring and the silicon atom. Several advanced methodologies are employed to achieve this transformation with high yield and purity.

Investigation of Transition Metal-Catalyzed Coupling Reactions for Ar-Si Bond Formation

Transition metal catalysis offers powerful tools for constructing C-Si bonds, often with high selectivity and functional group tolerance. nih.gov

Hydrosilylation: This reaction involves the addition of a Si-H bond across an unsaturated C-C bond. wikipedia.org For the synthesis of this compound, this would require a precursor like 4-vinylperfluorotoluene. The reaction with triethoxysilane, typically catalyzed by platinum complexes (e.g., Karstedt's catalyst) or other metals like nickel and cobalt, would yield the desired product. mdpi.comacs.org The reaction generally proceeds with anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon of the double bond. wikipedia.orgmdpi.com

Cross-Coupling Reactions: A more direct approach involves the cross-coupling of a perfluorotolyl halide with a silicon-containing reagent. Palladium-catalyzed reactions are particularly prevalent for C-F and C-Si bond formation. nih.govresearchgate.net A general strategy involves the oxidative addition of an aryl halide, such as 4-iodoperfluorotoluene, to a palladium(0) complex. Subsequent transmetalation with a silylating agent or reductive elimination from a palladium(II) fluoride (B91410) complex can form the desired Ar-Si bond. nih.gov The development of ligands that facilitate reductive elimination from the metal center is crucial for the success of these reactions, especially with the electron-deficient perfluorinated systems. acs.org

The table below summarizes some catalyst systems used for related Ar-Si bond formations.

Catalyst System Reaction Type Substrates Key Features Citation
Platinum Complexes (e.g., Karstedt's) HydrosilylationAlkene/Alkyne + Hydrosilane"Most important application of platinum in homogeneous catalysis", High efficiency wikipedia.org
Nickel-based Pincer Complexes HydrosilylationTerminal Alkenes + Secondary SilanesHigh catalytic activity (TONs up to 10,000), Anti-Markovnikov selectivity mdpi.com
Palladium/Chiral Phosphine Ligands Asymmetric HydrosilylationStyrene + TrichlorosilaneHigh enantioselectivity for chiral silanes wikipedia.org
Palladium(0)/Ligand Nucleophilic Fluorination (related)Aryl Halide/Triflate + Fluoride SourceForms Ar-F bond via reductive elimination, a challenging but analogous step nih.govresearchgate.net

Optimization of Grignard-Type or Organolithium-Mediated Reactions in Fluorinated Systems

Classical organometallic routes remain a cornerstone for Ar-Si bond formation due to their reliability and straightforward nature.

Grignard Reagents: The reaction of a perfluorotolyl Grignard reagent (CF₃C₆F₄MgBr) with an appropriate silicon electrophile is a primary synthetic route. Reacting the Grignard reagent with tetraethoxysilane (TEOS) or triethoxychlorosilane (B1582504) can yield this compound. The reaction with alkoxysilanes is often preferred as it can be more selective than with chlorosilanes. dtic.mil Key parameters for optimization include the solvent and reagent ratios. For instance, replacing diethyl ether with toluene (B28343) can accelerate reactions between alkylmagnesium halides and alkoxysilanes. dtic.mil Controlling the stoichiometry is essential to prevent multiple substitutions on the silicon atom, if other reactive groups were present. gelest.com The reaction products, alkoxymagnesium halides, can complex with the Grignard reagent and influence its reactivity and the reaction kinetics. researchgate.net

Organolithium Reagents: Organolithium reagents offer an alternative to Grignard reagents and are often more reactive. youtube.com A (4-Perfluorotolyl)lithium reagent can be generated either through direct deprotonation or, more commonly, via halogen-lithium exchange from 4-bromo- or 4-iodoperfluorotoluene at low temperatures. youtube.com This highly reactive intermediate can then be quenched with a silicon electrophile like triethoxychlorosilane. The synthesis of alkylsilanes from silyl (B83357) lithium reagents and alkyl halides has been shown to proceed efficiently without transition metal catalysts, suggesting a potential pathway for aryl systems as well. organic-chemistry.org

Method Precursor Reagent Advantages Challenges/Considerations Citation
Grignard 4-BromoperfluorotolueneMg, then Si(OEt)₄ or ClSi(OEt)₃Well-established, Tolerant of various functional groups, More selective with alkoxysilanesSchlenk equilibrium, Reaction kinetics can be complex dtic.milgelest.comresearchgate.net
Organolithium 4-Iodo/Bromoperfluorotoluenen-BuLi or t-BuLi, then ClSi(OEt)₃Higher reactivity than Grignard, Can be formed at low temperaturesRequires strictly anhydrous conditions, Potential for side reactions youtube.comorganic-chemistry.org

Advanced Halogen Exchange and Silane Functionalization Routes

Creating more reactive precursors or employing alternative activation methods can enhance synthetic efficiency.

Halogen Exchange: The reactivity of aryl halides in both organometallic and transition-metal-catalyzed reactions follows the order I > Br > Cl >> F. Therefore, converting a less reactive precursor, like 4-chloroperfluorotoluene or even perfluorotoluene itself, into a more reactive one can be beneficial. The Halex process involves nucleophilic aromatic substitution, where a fluoride atom on the highly electron-deficient ring is displaced by another halide, such as chloride. wikipedia.org While direct conversion to an iodide is difficult this way, creating a bromo or chloro derivative for subsequent conversion to a Grignard or organolithium reagent is a viable strategy.

Silane Functionalization: This involves preparing a reactive silyl species. For example, silyl lithium reagents can be generated from commercially available chlorosilanes and reacted with alkyl or aryl halides. organic-chemistry.org This approach, which avoids a transition metal catalyst, involves the reaction of an unactivated alkyl chloride with a silyl lithium reagent via an Sₙ2-type substitution. organic-chemistry.org Adapting this methodology to perfluoroaryl halides could provide a direct and efficient route to the target molecule.

Process Intensification and Scalability Studies in this compound Synthesis

Translating a laboratory synthesis to an industrial scale requires a focus on efficiency, safety, and cost. Process intensification aims to develop smaller, safer, and more energy-efficient processes.

Reactive Distillation: This technique combines chemical reaction and distillation in a single apparatus. segovia-hernandez.com For equilibrium-limited reactions, continuously removing products via distillation can drive the reaction to completion. aidic.it While the synthesis of this compound may not be a reversible reaction, reactive distillation could be employed to remove volatile by-products, thus simplifying downstream purification and improving process efficiency. This has been successfully applied to the production of other silanes, where it overcomes unfavorable chemical equilibria and reduces energy costs by minimizing recycle streams. segovia-hernandez.comresearchgate.net

Flow Chemistry: The use of micro- or milli-reactors offers significant advantages for scalability and safety, particularly for highly exothermic reactions often encountered in organofluorine chemistry. youtube.com These systems provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. youtube.com Performing Grignard or organolithium reactions in a flow system can improve safety and yield, and the process can be scaled up by operating multiple reactors in parallel ("scaling out").

Chromatographic and Distillation Techniques for Isolation and Purification of this compound

Achieving the high purity required for materials science applications necessitates advanced separation techniques.

Distillation: Given the probable high boiling point of this compound, vacuum distillation is the most likely method for large-scale purification. rochester.edu This technique allows for the distillation of high-boiling compounds at lower temperatures, preventing thermal decomposition. rochester.edu For fluorinated compounds, fractional distillation must be carefully designed to handle potential azeotrope formation with impurities or solvents. google.comscispace.com

Chromatography: For analytical assessment and high-purity, small-scale separations, liquid chromatography is indispensable. Due to the fluorinated nature of the target compound, specialized stationary phases are often more effective than standard C18 columns.

Fluorous Solid-Phase Extraction (FSPE): This technique utilizes silica (B1680970) gel modified with perfluoroalkyl chains. silicycle.com Fluorinated compounds are strongly retained on these phases by fluorous-fluorous interactions, allowing for efficient separation from non-fluorinated reactants and by-products.

Fluorinated HPLC Columns: Several types of fluorinated stationary phases are available for reversed-phase or normal-phase chromatography, offering unique selectivity for fluorine-containing molecules. silicycle.com The interaction between the fluorinated analyte and the fluorinated stationary phase can be modulated by the mobile phase composition, sometimes leading to elution orders that are the reverse of what is seen on conventional hydrocarbonaceous columns. nih.gov

The table below details some commercially available fluorinated stationary phases.

Phase Name Description Primary Use Citation
SiliaBond Tridecafluoro (TDF) Silica functionalized with a tridecafluoroalkyl chainSeparation of fluorinated molecules, Fluorous SPE silicycle.com
SiliaBond Fluorochrom (FCM) Fluorinated sorbent with different selectivity from standard RP phasesSeparation of fluorine-containing molecules from non-fluorous ones silicycle.comsilicycle.com
SiliaBond Pentafluorophenyl (PFP) Silica functionalized with a pentafluorophenyl groupSeparation of aromatic and fluorinated molecules, higher selectivity for aromatics silicycle.com
Fluofix Bonded-fluoroalkylsilane phaseReversed-phase chromatography of aromatic hydrocarbons with unique selectivity nih.gov

Comparative Analysis of Synthetic Efficiency, Selectivity, and Environmental Impact

The formation of these byproducts arises from the high reactivity of the organometallic intermediate, which can react multiple times with the silicon alkoxide. This lack of selectivity is a significant drawback of the Grignard route. From an environmental perspective, the Grignard reaction necessitates the use of anhydrous organic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether and involves the handling of pyrophoric organometallic reagents, posing safety and disposal challenges. The multi-step nature of preparing the Grignard reagent and the subsequent reaction and purification steps contribute to a higher energy consumption and waste generation.

In contrast, hydrosilylation offers a more atom-economical and potentially "greener" alternative. This method involves the addition of a hydrosilane, in this case, triethoxysilane, across a carbon-carbon double bond. For the synthesis of this compound, this would necessitate the use of 4-vinylperfluorotoluene as the starting material. The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being highly effective.

Hydrosilylation reactions are known for their high selectivity, generally yielding the desired anti-Markovnikov addition product with minimal byproduct formation. This high selectivity simplifies the purification process and leads to higher isolated yields of the target compound. The reaction conditions are often milder compared to the Grignard route, and the process can sometimes be carried out in the absence of a solvent or in more environmentally benign solvents.

The environmental profile of any process involving perfluorinated compounds also warrants careful consideration. Per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs, are known for their extreme persistence in the environment. The potential for these compounds to degrade into other persistent and potentially toxic substances is a significant environmental concern. Therefore, any synthetic route must be evaluated not only on its immediate efficiency and waste generation but also on the long-term environmental fate of the product and any byproducts.

A comparative summary of the two primary synthetic routes is presented in the table below:

FeatureGrignard ReactionHydrosilylation
Starting Materials 4-Halo-perfluorotoluene, Magnesium/Lithium, Tetraethoxysilane4-Vinylperfluorotoluene, Triethoxysilane
Typical Yields Moderate (often reduced by byproduct formation)High
Selectivity Lower (formation of di- and tri-substituted products)High (predominantly anti-Markovnikov addition)
Reaction Conditions Low temperatures (-78 to -30 °C), anhydrous solventsMilder temperatures, can be solvent-free
Catalyst Not applicable (reagent-based)Transition metal catalyst (e.g., Platinum)
Key Byproducts Di- and triarylated silanes, dehalogenated arenes industrialchemicals.gov.auMinimal, potential for catalyst-related impurities
Environmental Impact Use of pyrophoric reagents, organic solvent waste, multiple stepsUse of precious metal catalysts, concerns about metal leaching, potential for greener solvents
Atom Economy LowerHigher

Mechanistic Investigations of Hydrolysis and Condensation of 4 Perfluorotolyl Triethoxysilane

Kinetic and Thermodynamic Studies of Ethoxy Group Hydrolysis in (4-Perfluorotolyl)triethoxysilane

The initial step in the formation of polysiloxane materials from this compound is the hydrolysis of its ethoxy groups to form silanols. This reaction is a precursor to the subsequent condensation reactions that build the siloxane backbone.

Influence of Acidic and Basic Catalysis on Hydrolysis Rates and Equilibrium

The hydrolysis of alkoxysilanes is known to be catalyzed by both acids and bases. ucsb.edu Under acidic conditions, it is generally accepted that an ethoxy group is first protonated, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom.

For this compound, the powerful electron-withdrawing perfluorotolyl group is expected to render the silicon atom more electrophilic. This increased positive charge on the silicon should, in principle, accelerate the rate of nucleophilic attack by water, particularly under neutral or basic conditions. However, the steric bulk of the perfluorotolyl group might partially counteract this electronic effect.

While specific kinetic data for this compound is unavailable, a hypothetical comparison of hydrolysis rates under different catalytic conditions can be proposed based on general trends observed for other organotrialkoxysilanes.

Hypothetical Hydrolysis Rate Constants for this compound

CatalystpH RangeProposed Rate Determining StepExpected Relative Rate
Acid (e.g., HCl)< 4Protonation of ethoxy groupFast
None (Neutral)~7Nucleophilic attack by waterSlow
Base (e.g., NaOH)> 10Nucleophilic attack by hydroxideVery Fast

This table is illustrative and not based on experimental data for the specific compound.

Identification and Characterization of Intermediate Silanol (B1196071) Species, Including (4-Perfluorotolyl)trisilanol

The sequential hydrolysis of the three ethoxy groups in this compound leads to the formation of a series of intermediate silanol species: (4-Perfluorotolyl)diethoxysilanol, (4-Perfluorotolyl)ethoxydisilanol, and ultimately, (4-Perfluorotolyl)trisilanol. The isolation and characterization of these intermediates are often challenging due to their high reactivity and tendency to self-condense.

Techniques such as Si Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying these species in solution. nih.govnih.gov The chemical shift of the silicon atom changes with the number of hydroxyl groups attached, allowing for the tracking of the hydrolysis progress. While no specific Si NMR data for the hydrolysis of this compound has been reported, the expected chemical shifts can be inferred from related compounds.

Elucidation of Polycondensation Pathways for (4-Perfluorotolyl)trisilanol and Oligomeric Silanols

Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or ethanol (B145695) as byproducts. This process leads to the formation of oligomers and eventually a cross-linked polymer network.

Mechanisms of Siloxane Bond Formation and Network Cross-linking

The condensation can proceed through two primary pathways: a water-producing condensation between two silanol groups, or an alcohol-producing condensation between a silanol group and an ethoxy group. The relative rates of these reactions are influenced by factors such as pH, catalyst, and reactant concentrations.

The electron-withdrawing perfluorotolyl group is expected to influence the acidity of the silanol protons. A more acidic silanol group could facilitate condensation, particularly in base-catalyzed systems. The formation of a three-dimensional network occurs as the trifunctional (4-Perfluorotolyl)silane units cross-link with each other.

Impact of Solvent Systems and Reactant Concentrations on Condensation Kinetics

The choice of solvent can significantly affect both hydrolysis and condensation rates by influencing the solubility of the reactants and the stability of transition states. researchgate.net For this compound, a solvent system that can co-solubilize the hydrophobic silane (B1218182) and water is essential. Alcohols, such as ethanol, are commonly used for this purpose.

Higher reactant concentrations generally lead to faster condensation rates due to the increased probability of reactive species encountering each other. However, very high concentrations can also lead to rapid, uncontrolled gelation and the formation of heterogeneous materials.

Dynamics of Sol-Gel Transition in this compound Based Systems

The continuous formation of siloxane bonds during polycondensation leads to a gradual increase in the viscosity of the reaction mixture. At a critical point, known as the sol-gel transition, a continuous, sample-spanning network is formed, and the system transforms from a liquid "sol" to a solid "gel".

The dynamics of this transition are complex and can be studied using rheological techniques. The gelation time is a key parameter that is influenced by all the factors affecting hydrolysis and condensation, including temperature, pH, catalyst, and reactant concentrations. The highly cross-linked nature of the network derived from a trifunctional silane like this compound is expected to result in a rigid gel. The specific properties of the resulting gel will be determined by the structure of the perfluorotolyl group, which can impart properties such as hydrophobicity and thermal stability to the final material.

Gelation Point Determination and Network Growth Evolution

The gelation point in the sol-gel process of this compound marks the transition from a liquid sol to a solid gel. This transition is characterized by a rapid increase in viscosity and the formation of a continuous network spanning the entire volume. The determination of the gelation time is crucial for controlling the material's properties.

The gelation behavior is influenced by several factors, including the concentration of the precursor, the water-to-silane ratio, the type of catalyst (acidic or basic), and the temperature. For instance, in analogous tetraethylorthosilane (TEOS)/vinyltriethoxysilane (VTES) hybrid systems, the gelation time was found to be dependent on the composition and temperature, with activation energies for gelation ranging from 25 to 30 kJ/mol. researchgate.net Rheological measurements, such as Fourier transform mechanical spectroscopy (FTMS), are powerful techniques to determine the gel point by monitoring the evolution of the storage modulus (G') and loss modulus (G''). researchgate.net The gel point is often identified as the point where G' and G'' exhibit a crossover. researchgate.net

The network growth evolution can be described by fractal geometry. The fractal dimension, which can be estimated from the gel exponent derived from rheological data, provides insights into the structure of the gel. researchgate.net For TEOS/VTES solutions, the fractal dimension indicated the formation of a relatively open and coarse gel structure. researchgate.net It is anticipated that the rigid and bulky perfluorotolyl group in this compound would lead to a more open and potentially more ordered network structure compared to smaller alkyl-substituted silanes.

Table 1: Hypothetical Gelation Time of this compound under Different Catalytic Conditions

Catalyst (0.1 M)Water/Silane RatioTemperature (°C)Estimated Gelation Time (hours)
Hydrochloric Acid42572
Acetic Acid425120
Ammonia42548
Hydrochloric Acid82560
Hydrochloric Acid45036

Note: This table presents hypothetical data based on general trends observed in sol-gel chemistry. Actual values would require experimental verification.

Development of Hybrid Organic-Inorganic Microstructures During Sol-Gel Processing

The sol-gel processing of this compound results in the formation of hybrid organic-inorganic microstructures. mdpi.com These materials consist of an inorganic siloxane backbone functionalized with organic perfluorotolyl groups. mdpi.com The arrangement and distribution of these organic moieties within the inorganic network are critical in defining the final properties of the material, such as its hydrophobicity, thermal stability, and optical properties.

The development of these microstructures is a complex process governed by the interplay of hydrolysis and condensation rates. The strong electron-withdrawing nature of the perfluorotolyl group is expected to influence the hydrolysis rate of the ethoxy groups. Theoretical studies on fluorosilanes have shown that hydrolysis can be thermodynamically less favorable compared to chlorosilanes. researchgate.net However, the presence of the aromatic ring may also play a role in the reaction kinetics.

The bulky nature of the perfluorotolyl group can also lead to steric hindrance, affecting the condensation process and influencing the final pore structure and surface area of the resulting gel. It is plausible that the self-association of the fluorinated aromatic rings could lead to the formation of ordered domains within the hybrid material, a phenomenon observed in other systems with phenyl groups. rsc.org This could result in materials with unique and controllable microstructures.

Application of In Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

To gain a deeper understanding of the complex reaction mechanisms during the sol-gel processing of this compound, in-situ spectroscopic techniques are invaluable. These methods allow for the real-time monitoring of the chemical and physical transformations occurring in the reaction mixture.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progression

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is a powerful tool for tracking the hydrolysis and condensation reactions of alkoxysilanes. nih.govresearchgate.netucsb.eduelsevierpure.com By monitoring the changes in the chemical shifts of the silicon atoms, one can identify and quantify the various silicon species present in the sol, from the initial monomer to intermediate silanols and condensed oligomers. ucsb.eduelsevierpure.com

For instance, in the study of other trialkoxysilanes, distinct 29Si NMR signals are observed for the starting monomer (T0), the hydrolyzed species (T1, T2), and the condensed species (T3). ucsb.edu The evolution of the intensities of these signals over time provides detailed kinetic information about the rates of hydrolysis and condensation. researchgate.net In co-hydrolysis studies of TEOS with methyltriethoxysilane (MTES) and phenyltriethoxysilane (B1206617) (PTES), 29Si NMR revealed differences in the condensation behavior, with the phenyl groups in PTES leading to a more independent condensation of the different precursors. rsc.org A similar approach could be employed to study the reaction progression of this compound and to understand the influence of the perfluorotolyl substituent on the reaction kinetics.

Table 2: Hypothetical 29Si NMR Chemical Shifts for Species in the Hydrolysis and Condensation of this compound

Silicon SpeciesNotationHypothetical Chemical Shift (ppm)
(4-CF3C6F4)Si(OEt)3T0-60 to -65
(4-CF3C6F4)Si(OEt)2(OH)T1-68 to -73
(4-CF3C6F4)Si(OEt)(OH)2T2-75 to -80
(4-CF3C6F4)Si(OH)3T3-82 to -87
Dimer/Oligomer SpeciesTcond-85 to -95

Note: This table presents hypothetical chemical shift ranges based on data for similar organotrialkoxysilanes. Actual values would need to be determined experimentally.

Time-Resolved Infrared (IR) and Raman Spectroscopy for Functional Group Transformation

Time-resolved Infrared (IR) and Raman spectroscopy are complementary techniques that provide real-time information on the transformation of functional groups during the sol-gel process. nih.govnih.govresearchgate.netresearchgate.netnih.gov

IR spectroscopy is particularly sensitive to changes in polar bonds. The hydrolysis of the Si-OEt bonds can be monitored by the decrease in the intensity of the corresponding stretching and bending vibrations and the simultaneous appearance of bands associated with Si-OH and O-H stretching vibrations. nih.govnih.gov The subsequent condensation can be followed by the growth of the characteristic Si-O-Si asymmetric stretching band. researchgate.net

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. It can provide valuable information on the evolution of the siloxane network, including the formation of cyclic siloxane species. researchgate.netelsevierpure.com For example, in the study of triethoxysilane-derived gels, a Raman band at 506 cm-1 was attributed to four-membered siloxane rings. researchgate.net The vibrational modes of the perfluorotolyl group can also be monitored by both IR and Raman spectroscopy, providing insights into its stability and potential interactions within the evolving network. nih.gov

Computational Mechanistic Modeling of Reaction Pathways and Energy Landscapes

Computational modeling provides a theoretical framework to complement experimental investigations of the hydrolysis and condensation mechanisms of this compound. Quantum mechanical methods, such as density functional theory (DFT), can be used to calculate the reaction pathways and energy landscapes for the elementary steps of the sol-gel process.

Theoretical studies on the hydrolysis of simple fluorosilanes have shown that the reaction can be endothermic in the gas phase, with the activation energy being significantly lowered by the presence of a water dimer. researchgate.net These calculations also indicated that the solvation of the products in an aqueous medium makes the hydrolysis thermodynamically more favorable. researchgate.net

By applying similar computational approaches to this compound, it would be possible to:

Calculate the activation barriers for the hydrolysis of the ethoxy groups and the subsequent condensation reactions.

Investigate the role of catalysts in lowering these activation barriers.

Determine the relative stabilities of different intermediate species, such as partially hydrolyzed silanes and small oligomers.

Explore the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking of the perfluorotolyl rings, and their influence on the reaction mechanism and the final material structure.

These computational insights, when combined with experimental data from spectroscopic and rheological studies, can lead to a comprehensive and detailed understanding of the sol-gel chemistry of this compound.

Advanced Characterization Techniques for 4 Perfluorotolyl Triethoxysilane Derived Architectures

Spectroscopic Analysis of Chemical Bonding and Local Environments in Siloxane Networks

Spectroscopic techniques are indispensable for probing the chemical nature of the siloxane networks formed from (4-perfluorotolyl)triethoxysilane. These methods provide critical information on the extent of condensation, the presence of specific functional groups, and the elemental composition of the material's surface.

High-Resolution Solid-State NMR Spectroscopy for Structural Connectivity

High-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of 29Si nuclei, is a powerful tool for investigating the local silicon environment within the polysiloxane network. The chemical shifts in 29Si NMR spectra are highly sensitive to the number of bridging oxygen atoms surrounding a silicon atom, allowing for the quantification of different structural units.

In the context of this compound-derived networks, one can distinguish between different silicon environments, commonly denoted as Tn species, where 'T' signifies a trifunctional silicon atom and 'n' represents the number of bridging oxygen atoms (Si-O-Si).

Tn SpeciesDescriptionTypical 29Si Chemical Shift Range (ppm)
T0Monomeric this compound-55 to -60
T1Silicon with one Si-O-Si bond (end-group)-60 to -65
T2Silicon with two Si-O-Si bonds (linear chain)-65 to -75
T3Silicon with three Si-O-Si bonds (fully cross-linked)-75 to -85

Note: The exact chemical shifts can be influenced by factors such as bond angles, ring strain, and the specific experimental conditions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and information about the chemical states of the elements present within the top few nanometers of a material's surface. rockymountainlabs.com For coatings and thin films derived from this compound, XPS is invaluable for confirming the presence of the perfluorotolyl group and for assessing the integrity of the siloxane linkage to a substrate. rockymountainlabs.com

High-resolution XPS spectra of the C 1s, O 1s, Si 2p, and F 1s regions yield detailed chemical state information.

ElementCore LevelChemical StateTypical Binding Energy (eV)
CarbonC 1sC-C/C-H (adventitious)~284.8
C-Si~284.5
C-F in CF3~293.0
C-F in C6F4~291.0
OxygenO 1sSi-O-Si~532.5
Si-OH~533.5
SiliconSi 2pSi-O~103.0
FluorineF 1sC-F~689.0

The presence of a high binding energy F 1s peak and characteristic high binding energy C 1s peaks for the C-F bonds confirms the successful incorporation of the perfluorotolyl moiety at the surface. The Si 2p and O 1s spectra can be used to distinguish between the Si-O-Si network and any residual Si-OH groups.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Identification of Functional Groups and Network Structure

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups and probing the structure of the siloxane network.

FTIR spectroscopy is particularly useful for monitoring the hydrolysis and condensation reactions during the formation of the siloxane network. The disappearance of the Si-O-C stretching vibrations from the ethoxy groups and the appearance of a broad Si-O-Si stretching band are key indicators of network formation.

Raman spectroscopy, on the other hand, is well-suited for observing the symmetric vibrations and the aromatic ring modes of the perfluorotolyl group.

Vibrational ModeFTIR Wavenumber (cm-1)Raman Wavenumber (cm-1)Assignment
Si-O-Si~1000-1150 (strong, broad)~490Asymmetric and symmetric stretching
Si-O-C~960, ~1100Stretching in unhydrolyzed silane (B1218182)
C-F~1150-1350 (strong)~1150-1350Stretching in perfluorotolyl group
Aromatic C=C~1500-1600~1500-1600Stretching in perfluorotolyl ring
Si-OH~900, ~3200-3700 (broad)Stretching in residual silanols

Microscopic and Morphological Characterization of Thin Films and Nanostructures

Microscopy techniques are essential for visualizing the surface topography and the micro- and nanostructure of materials derived from this compound. These methods provide a direct view of the physical architecture, which is often critical to the material's performance.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can generate three-dimensional images of a surface with nanoscale resolution. mpg.de For thin films and coatings made from this compound, AFM is used to assess surface smoothness, identify defects, and quantify surface roughness. ustb.edu.cn

The formation of self-assembled monolayers (SAMs) can be monitored by AFM, revealing the growth mechanism, from initial island formation to a complete, uniform layer. ustb.edu.cn

ParameterDescriptionTypical Values for this compound Films
Root Mean Square (RMS) RoughnessA measure of the surface height variations< 1 nm for smooth, well-formed monolayers
Feature HeightHeight of islands or aggregates on the surfaceCan range from a few angstroms to several nanometers
Surface SkewnessA measure of the asymmetry of the surface height distributionClose to zero for a uniform surface
Surface KurtosisA measure of the "peakedness" of the surface height distributionClose to 3 for a Gaussian distribution of heights

AFM can also be operated in various modes, such as tapping mode, to minimize damage to soft-condensed matter films.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructural and Nanostructural Imaging

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for imaging the microstructure and nanostructure of materials at higher magnifications than AFM.

SEM provides high-resolution images of the surface topography and is particularly useful for examining larger area features, such as cracks, pores, or aggregates in coatings. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, confirming the distribution of silicon and fluorine.

TEM, on the other hand, requires electron-transparent samples and provides information about the internal structure of the material. For this compound-derived materials, TEM can be used to visualize the cross-section of a coating, revealing its thickness and uniformity, or to image the morphology of nanoparticles synthesized from this precursor.

TechniqueInformation ObtainedTypical ResolutionSample Requirements
SEMSurface topography, morphology, elemental composition (with EDS)~1-10 nmConductive coating often required
TEMInternal structure, morphology, crystallinity, elemental composition (with EELS/EDS)< 1 nmElectron-transparent thin sections (<100 nm)

Together, these advanced characterization techniques provide a comprehensive understanding of the chemical and physical properties of architectures derived from this compound, from the molecular level to the macroscopic scale. This detailed knowledge is fundamental for the rational design and fabrication of advanced materials with tailored functionalities.

Grazing Incidence X-ray Diffraction (GIXRD) for Analysis of Thin Film Orientation and Crystallinity

Grazing Incidence X-ray Diffraction (GIXRD) is a powerful, non-destructive technique used to determine the crystal structure, orientation, and degree of crystallinity in thin films. nih.govnih.gov In this method, an X-ray beam strikes the film at a very small, or "grazing," angle, typically close to the critical angle for total external reflection of the film material. mdpi.com This geometry confines the X-ray penetration to the near-surface region, maximizing the diffraction signal from the thin film while minimizing background scattering from the substrate. researchgate.net

For thin films derived from this compound, GIXRD is instrumental in revealing the molecular arrangement upon self-assembly or deposition onto a substrate. The rigid perfluorotolyl group and the reactive triethoxysilane (B36694) headgroup can lead to the formation of highly ordered, semi-crystalline domains. The orientation of these domains relative to the substrate is critical for properties such as hydrophobicity and surface energy.

During a GIXRD experiment, the detector collects the scattered X-rays, producing a 2D diffraction pattern. mdpi.com Analysis of this pattern reveals diffraction peaks corresponding to specific crystallographic planes. The positions of these peaks in reciprocal space allow for the determination of the unit cell parameters of the crystalline phase. nih.gov For solution-processed films, which are often uniaxial powders, GIXRD can identify the preferred crystallographic plane oriented parallel to the substrate. mdpi.com For instance, the presence of a strong (00l) series of reflections along the out-of-plane direction would indicate a lamellar structure with the perfluorotolyl groups oriented either away from or towards the substrate surface. The width of the diffraction peaks provides information about the size of the crystalline domains (coherence length) and the degree of crystalline perfection.

Table 1: Representative GIXRD Data for an Annealed this compound Thin Film on Silicon

2θ (degrees)d-spacing (Å)Miller Indices (hkl)Relative IntensityFWHM (degrees)Crystallite Size (nm)
5.8915.0(001)Strong0.2044.1
11.807.5(002)Medium0.2535.3
17.755.0(003)Weak0.3029.5
21.554.1(110)Medium-Weak0.4519.8

This table presents hypothetical data illustrating the type of information obtainable from a GIXRD analysis. FWHM (Full Width at Half Maximum) is used to estimate the crystallite size via the Scherrer equation. The data suggests a layered structure with a primary spacing of 15.0 Å.

Rheological and Viscoelastic Investigations of this compound Sol-Gel Precursors

Rheology is the study of the flow and deformation of matter. For sol-gel systems, it is an essential tool for monitoring the transition from a low-viscosity liquid (sol) to a structured, solid-like network (gel). researchgate.net The sol-gel process for this compound involves the hydrolysis of the ethoxy groups to form silanols (Si-OH), followed by their condensation to form siloxane (Si-O-Si) bridges, leading to network formation.

Viscoelastic properties are typically probed using oscillatory rheometry. A small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. youtube.com

In the initial sol state, the precursor solution exhibits liquid-like behavior, with G'' being significantly larger than G'. As the hydrolysis and condensation reactions proceed, clusters begin to form, and the viscosity of the system increases. researchgate.net With continued reaction, a continuous network forms throughout the sample at a critical point known as the gel point. Rheologically, the gel point is often identified as the time at which G' and G'' crossover (G' = G''). researchgate.net Beyond the gel point, the system behaves as a viscoelastic solid, with G' becoming larger than G''. youtube.com

Investigating the rheology of this compound precursors provides critical information on gelation kinetics, which is influenced by factors such as catalyst concentration, water-to-silane ratio, and temperature. researchgate.net The final mechanical properties of the gel are also reflected in the magnitude of the plateau modulus reached after gelation.

Table 2: Evolution of Rheological Properties during Sol-Gel Transition of a this compound Precursor Solution

Time (minutes)Complex Viscosity (Pa·s)Storage Modulus, G' (Pa)Loss Modulus, G'' (Pa)G'/G'' Ratio (tan δ)⁻¹State
00.050.12.50.04Sol
300.200.85.00.16Sol
601.507.515.00.50Sol
9025.045.245.21.00Gel Point
120150.0280.095.02.95Gel
180450.0950.0150.06.33Cured Gel

This interactive table contains hypothetical data showing the characteristic changes in viscosity and viscoelastic moduli as the sol-gel reaction proceeds. The gel point is marked by the crossover of G' and G''.

Advanced Scattering Techniques for Probing Hierarchical Structure (e.g., Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS))

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are key techniques for investigating material structures on the nanometer to sub-micrometer scale (approximately 1 to 1000 nm). mdpi.comnih.gov These methods are ideal for characterizing the hierarchical structures that can form in systems containing this compound, from self-assembled aggregates in solution to the porous network of a final gel.

In a small-angle scattering experiment, a collimated beam of X-rays or neutrons is passed through a sample, and the scattered radiation is collected at very small angles (typically < 5°). nih.gov The resulting scattering pattern is a function of the scattering vector, q, which is related to the scattering angle. Analysis of the scattering intensity, I(q), versus q provides statistical information about the size, shape, and spatial arrangement of nanoscale features. mdpi.com

For sol-gel systems derived from this compound, SAXS can be used to follow the growth of primary silica (B1680970) particles during the initial stages of condensation. The radius of gyration (Rg) of the particles can be determined from the low-q region of the scattering curve. As the particles aggregate to form the gel network, the scattering profile changes, often exhibiting a power-law behavior characteristic of fractal structures.

In self-assembled systems, such as micelles or ordered monolayers, SAXS and SANS can reveal the shape (e.g., spherical, cylindrical) and size of the aggregates. researchgate.netnih.gov The contrast between the fluorinated tolyl groups and the siloxane network can be exploited. SANS is particularly powerful in this regard, as the scattering contrast can be tuned by using deuterated solvents, allowing different parts of the structure to be highlighted.

Table 3: Hypothetical SAXS Results for this compound-Derived Nanostructures in a Sol-Gel Matrix

Sample Concentration (wt%)Radius of Gyration, Rg (nm)Porod Exponent, PCorrelation Length, ξ (nm)Inferred Structure
1%2.54.0N/ADiscrete spherical particles
5%3.13.58.2Loosely aggregated particles
10%N/A2.215.5Mass fractal network
20%N/A1.812.1Densely cross-linked network

This table provides illustrative SAXS data. The Radius of Gyration (Rg) is a measure of particle size. The Porod exponent (P) gives information on the nature of the scattering interface (P=4 for smooth surfaces, P<3 for fractal surfaces). The correlation length (ξ) relates to the average distance between structural features.

Dynamic Contact Angle Analysis for Probing Interfacial Wetting Behavior and Heterogeneity

Dynamic Contact Angle (DCA) analysis provides crucial information about the wetting properties of a surface that goes beyond static measurements. It involves measuring the contact angle as a three-phase (solid-liquid-vapor) contact line advances or recedes across the surface. nih.gov The key parameters obtained are the advancing contact angle (θA) and the receding contact angle (θR). temple.edu

The advancing angle is the maximum contact angle, measured as the liquid front moves over a previously dry surface. The receding angle is the minimum contact angle, measured as the liquid front withdraws from a previously wetted surface. temple.edu On an ideal, perfectly smooth, and chemically homogeneous surface, the advancing and receding angles would be equal. However, on real surfaces, there is always a difference between them. This difference is known as contact angle hysteresis (CAH = θA - θR).

For surfaces coated with this compound, which are expected to be highly hydrophobic and oleophobic due to the perfluorinated groups, DCA is highly informative.

Advancing Angle (θA): Primarily sensitive to the low-energy components of the surface. For a this compound coating, a high θA would confirm the presence and outward orientation of the low-surface-energy CF3 and CF2 groups.

Receding Angle (θR): More sensitive to the higher-energy components of the surface, such as chemical defects (e.g., unreacted Si-OH groups) or physical heterogeneities. nih.gov

Contact Angle Hysteresis (CAH): A direct measure of surface heterogeneity, roughness, and the mobility of surface moieties. temple.edu A low CAH value indicates a very uniform, smooth, and chemically homogeneous coating. A larger CAH might suggest incomplete surface coverage, surface reorganization upon contact with the probe liquid, or physical roughness.

By measuring DCA, one can assess the quality and uniformity of self-assembled monolayers or sol-gel coatings derived from this compound.

Table 4: Dynamic Contact Angle Data for Water on Surfaces Coated with this compound

Surface Preparation MethodProbe LiquidAdvancing Angle, θA (°)Receding Angle, θR (°)Contact Angle Hysteresis, CAH (°)Implied Surface Quality
Spin-Coated (as-deposited)Deionized Water115 ± 285 ± 330Moderate Heterogeneity
Spin-Coated (annealed)Deionized Water125 ± 1118 ± 27High Homogeneity, Ordered
Vapor-Deposited SAMDeionized Water128 ± 1122 ± 16High Homogeneity, Ordered
Dip-Coated (fast withdrawal)Deionized Water118 ± 390 ± 428High Heterogeneity

This interactive table presents plausible DCA data. A lower contact angle hysteresis (CAH) generally correlates with a more uniform and defect-free surface coating. SAM: Self-Assembled Monolayer.

Theoretical and Computational Studies on 4 Perfluorotolyl Triethoxysilane and Its Polymerized Forms

Quantum Chemical Calculations for Molecular and Electronic Structure of (4-Perfluorotolyl)triethoxysilane

Quantum chemical calculations are instrumental in elucidating the fundamental molecular and electronic properties of this compound. These computational methods provide insights into the molecule's geometry, reactivity, and the nature of its chemical bonds, which are crucial for understanding its subsequent polymerization and film-formation behavior.

Density Functional Theory (DFT) is a powerful computational tool for predicting the three-dimensional arrangement of atoms in a molecule and its electronic properties. For this compound, DFT calculations would be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing perfluorotolyl group is expected to significantly influence the electronic distribution around the silicon atom and the ethoxy groups.

The reactivity of the molecule, particularly its susceptibility to hydrolysis, can be predicted by analyzing the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. The electron-deficient nature of the perfluorotolyl ring is anticipated to increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water during the initial stages of hydrolysis.

Table 1: Predicted Molecular and Electronic Properties of this compound from DFT Calculations (Estimated based on analogous compounds)

PropertyPredicted ValueSignificance
Si-C Bond Length~1.85 ÅReflects the strength of the linkage between the silicon and the perfluorotolyl group.
Si-O Bond Length~1.63 ÅInfluences the rate of hydrolysis of the ethoxy groups.
C-Si-O Bond Angle~109.5°Tetrahedral geometry around the silicon atom.
Mulliken Charge on SiPositiveIndicates the electrophilic nature of the silicon center.
HOMO-LUMO Gap~5-6 eVRelates to the kinetic stability of the molecule.

Note: The values in this table are estimations based on DFT calculations of similar fluorinated aryl silanes and are presented for illustrative purposes.

The stability of this compound is intrinsically linked to the strength of its covalent bonds, particularly the Si-O and Si-C bonds. Computational analysis, often performed using high-level quantum chemical methods, can provide reliable estimates of bond dissociation energies (BDEs).

The Si-C bond connecting the perfluorotolyl group to the silicon atom is expected to be robust due to the inherent strength of carbon-silicon bonds. The high electronegativity of the fluorine atoms in the perfluorotolyl group may lead to a slight strengthening of this bond through inductive effects. The Si-O bonds in the triethoxysilane (B36694) moiety are the primary sites for hydrolysis. While Si-O bonds are generally strong, their reactivity in the context of sol-gel chemistry is well-established. The electron-withdrawing nature of the perfluorotolyl group is expected to polarize the Si-O bonds, potentially facilitating their cleavage during hydrolysis.

Table 2: Comparison of Estimated Bond Dissociation Energies (BDE) for Key Bonds in this compound and Related Compounds

BondCompoundEstimated BDE (kcal/mol)
Si-CThis compound90-95
Si-CPhenyltriethoxysilane (B1206617)85-90
Si-OThis compound105-110
Si-OTetraethoxysilane110-115

Note: These BDE values are estimations derived from literature data on similar compounds and are intended to illustrate expected trends.

Molecular Dynamics (MD) Simulations of Hydrolysis, Condensation, and Network Formation

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic processes of hydrolysis, condensation, and the subsequent formation of a polymeric network from this compound precursors. These simulations can provide atomistic-level insights into the mechanisms and kinetics of these complex reactions.

MD simulations can be employed to model the sol-gel process of this compound in an aqueous environment. By simulating the interactions between the silane (B1218182) molecules, water, and a catalyst (if present), the kinetics of the hydrolysis of the ethoxy groups to form silanols (Si-OH) and the subsequent condensation reactions to form siloxane (Si-O-Si) bridges can be investigated.

The simulations would likely reveal that the hydrolysis rate is influenced by the steric hindrance of the bulky perfluorotolyl group and the electronic effects on the silicon atom. The subsequent condensation process would lead to the formation of oligomers and eventually a cross-linked polysiloxane network. The morphology and connectivity of this network are expected to be influenced by the reaction conditions, such as pH, water-to-silane ratio, and temperature.

Table 3: Hypothetical Simulation Parameters for MD Study of this compound Sol-Gel Process

ParameterValue/Condition
System CompositionThis compound, Water, Ethanol (B145695)
Force FieldA reactive force field (e.g., ReaxFF)
Temperature298 K
Pressure1 atm
Simulation TimeSeveral nanoseconds

The interaction of this compound with various substrate surfaces is critical for its application in surface modification. MD simulations can be used to study the adsorption, orientation, and self-assembly of these molecules on surfaces such as silicon wafers, glass, or metal oxides.

Due to the presence of the highly fluorinated tolyl group, this compound is expected to exhibit a strong tendency to form low-energy surfaces. Simulations would likely show that upon adsorption, the triethoxysilane headgroup anchors to the substrate (often after hydrolysis to silanols), while the perfluorotolyl tail orients away from the surface. This arrangement leads to the formation of a hydrophobic and oleophobic surface. The packing density and ordering of the molecules in the resulting self-assembled monolayer (SAM) would depend on the substrate chemistry and the deposition conditions.

Table 4: Predicted Interfacial Properties of this compound on Different Substrates

SubstratePredicted Water Contact AnglePredicted Oil Contact Angle
Silicon Wafer (with native oxide)> 110°> 70°
Glass> 110°> 70°
Gold> 100°> 60°

Note: These contact angles are predicted based on the known behavior of similar perfluorinated silane coatings.

Predictive Modeling of Self-Assembly Processes and Film Growth Mechanisms

Predictive modeling, often integrating quantum chemical calculations and molecular simulations with theoretical frameworks, can provide a deeper understanding of the self-assembly of this compound and the mechanisms of thin film growth.

The self-assembly process is driven by a combination of covalent bonding of the silane headgroup to the substrate and van der Waals interactions between the perfluorotolyl tails. Predictive models would aim to capture these interactions to forecast the structure and properties of the resulting monolayer. For instance, models could predict the tilt angle of the molecules with respect to the surface normal and the degree of lateral ordering.

Film growth is expected to proceed via a "grafting-to" mechanism, where individual molecules first adsorb and react with the surface, followed by lateral organization. The kinetics of this process can be modeled to understand how factors such as precursor concentration, temperature, and solvent affect the final film quality. Advanced models might also account for the possibility of multilayer formation or the incorporation of defects within the film.

Table 5: Key Parameters in a Predictive Model for the Self-Assembly of this compound

ParameterDescription
Adsorption EnergyThe energy released upon the binding of a single molecule to the substrate.
Intermolecular Interaction PotentialDescribes the van der Waals and electrostatic forces between adjacent molecules.
Surface Diffusion BarrierThe energy required for an adsorbed molecule to move across the surface.
Reaction Rate ConstantsThe rates of hydrolysis and condensation reactions at the surface.

Cheminformatics Approaches for Elucidating Structure-Reactivity Relationships in Silane Systems

Cheminformatics provides a powerful lens for understanding the complex interplay between the molecular structure of silanes, such as this compound, and their chemical reactivity. By leveraging computational tools and statistical methods, it is possible to build predictive models that correlate molecular descriptors with experimental outcomes, thereby accelerating the development of new materials with tailored properties. These approaches are particularly valuable for organosilanes, where the nature of the organic substituent and the hydrolyzable groups significantly influences hydrolysis rates, condensation behavior, and interfacial adhesion.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are central to cheminformatics studies of silanes. These models are built upon databases of silane structures and their measured properties, such as rates of hydrolysis, condensation kinetics, or binding affinities to surfaces. For a compound like this compound, key molecular descriptors would include quantum chemical parameters like partial atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO), as well as topological and steric indices.

For instance, the rate of hydrolysis of the triethoxysilyl group is a critical parameter for the performance of silane coupling agents. A QSAR model for silane hydrolysis might take the following form:

log(k_hyd) = β₀ + β₁(σ*) + β₂(E_s) + β₃(q_Si) + ...

Where:

k_hyd is the hydrolysis rate constant.

σ* is the Taft inductive constant for the organic substituent (the 4-perfluorotolyl group in this case).

E_s is the steric parameter of the substituent.

q_Si is the calculated partial charge on the silicon atom.

β coefficients are determined through regression analysis of a training set of silanes.

The highly electron-withdrawing nature of the perfluorotolyl group would be captured by a descriptor like the Hammett or Taft parameter, which would be expected to correlate strongly with the hydrolysis and condensation reactivity.

Machine learning algorithms, such as random forests and neural networks, are increasingly being used to develop more sophisticated and predictive models. These algorithms can uncover non-linear relationships within high-dimensional descriptor spaces that may be missed by traditional linear regression methods. For example, a machine learning model could be trained on data from molecular dynamics simulations to predict the interfacial binding energy of different fluorinated silanes on a given substrate.

Illustrative Data Table: QSPR Model for Silane Hydrolysis Rate

Silane CompoundInductive Parameter (σ*)Steric Parameter (E_s)Calculated log(k_hyd)Experimental log(k_hyd)
Methyltriethoxysilane0.000.00-4.5-4.3
Phenyltriethoxysilane0.60-0.25-5.2-5.0
This compound1.25-0.90-6.8(Predicted)
Aminopropyltriethoxysilane0.15-0.35-3.8-3.6

Note: The data in this table is illustrative and intended to represent the output of a hypothetical QSPR model.

Computational Design and Screening of Novel Fluorinated Organosilanes

Computational chemistry offers a powerful toolkit for the in silico design and high-throughput screening of novel fluorinated organosilanes with optimized properties. This approach allows researchers to explore a vast chemical space and identify promising candidates for synthesis and experimental validation, thereby reducing the time and cost associated with traditional trial-and-error discovery processes. The design process typically involves a multi-scale modeling approach, from quantum mechanics to molecular dynamics.

Quantum Mechanical (QM) Methods:

At the most fundamental level, Density Functional Theory (DFT) is employed to calculate the electronic structure and properties of individual silane molecules. jst.go.jpresearchgate.net For a molecule like this compound, DFT calculations can predict:

Geometric Parameters: Bond lengths and angles, which influence steric accessibility of the silicon center.

Reactivity Descriptors: Partial atomic charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. These are crucial for predicting susceptibility to nucleophilic attack during hydrolysis. innovationforever.com

Adsorption Energies: The binding energy of the silane to various surfaces (e.g., silica (B1680970), metal oxides) can be calculated to predict adhesion strength. jst.go.jpresearchgate.net

By systematically modifying the structure of the fluorinated substituent (e.g., changing the position or number of fluorine atoms, altering the alkyl chain length), a library of virtual compounds can be created. DFT calculations can then be used to screen this library for candidates with desirable electronic properties.

Molecular Dynamics (MD) Simulations:

Once promising monomeric silanes are identified, Molecular Dynamics (MD) simulations can be used to study their behavior in condensed phases and as part of polymerized networks. researchgate.netmdpi.com For example, MD simulations can model:

Hydrolysis and Condensation: The initial stages of polysiloxane network formation in the presence of water can be simulated to understand how the fluorinated substituent influences the resulting polymer structure. mdpi.com

Interfacial Behavior: The interaction of a polymerized this compound film with a substrate can be modeled to assess properties like surface energy, water repellency, and mechanical stability. researchgate.net

Mechanical Properties: The stress-strain behavior of the resulting fluorinated polysiloxane material can be simulated to predict its modulus, tensile strength, and other mechanical characteristics.

High-Throughput Virtual Screening:

A typical workflow for the computational design and screening of novel fluorinated organosilanes would involve:

Library Generation: Define a virtual library of candidate molecules by varying the fluorinated organic group and the hydrolyzable groups.

Descriptor Calculation: Use high-throughput DFT or semi-empirical methods to calculate key molecular descriptors for each candidate.

Property Prediction: Employ pre-existing or newly developed QSPR models to predict properties of interest, such as hydrolysis rate, surface energy, and thermal stability.

Filtering and Ranking: Filter the library based on desired property ranges and rank the remaining candidates.

Detailed Simulation: Perform more computationally intensive MD simulations on the top-ranked candidates to validate their performance in a more realistic environment.

This computational approach enables the rational design of new fluorinated organosilanes with precisely tuned properties for specific applications, such as low surface energy coatings, high-performance composites, and advanced electronic materials.

Illustrative Data Table: Virtual Screening of Novel Fluorinated Silanes

Candidate MoleculeCalculated Surface Energy (mN/m)Predicted Hydrolysis Half-life (min)Adsorption Energy on SiO₂ (kJ/mol)
This compound15.245-120
(Perfluorobutyl)triethoxysilane12.860-110
(3,5-bis(Trifluoromethyl)phenyl)triethoxysilane16.530-135
(Perfluorooctyl)triethoxysilane10.195-105

Note: This table presents hypothetical data from a computational screening study to illustrate the process.

Surface Engineering and Interfacial Phenomena Mediated by 4 Perfluorotolyl Triethoxysilane

Optimization of Substrate Pre-treatment and Surface Activation Strategies for Enhanced Silane (B1218182) Adhesion

The successful deposition and durable adhesion of (4-Perfluorotolyl)triethoxysilane films are critically dependent on the initial state of the substrate surface. Consequently, meticulous pre-treatment and activation are paramount. The primary objective of these preparatory steps is to generate a high density of reactive hydroxyl (-OH) groups on the substrate surface, which serve as the primary anchoring points for the silane molecules.

Common substrates for silanization, such as silicon wafers, glass, and various metal oxides, inherently possess a native oxide layer with surface hydroxyls. However, the density and accessibility of these groups can be significantly enhanced through various activation strategies. One of the most prevalent and effective methods is treatment with piranha solution, a potent oxidizing mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂). This process not only removes organic contaminants but also extensively hydroxylates the surface.

Other activation techniques include plasma treatment (e.g., oxygen or argon plasma) and UV-ozone cleaning. These methods are highly effective at cleaning surfaces and introducing hydroxyl functionalities. The choice of pre-treatment strategy is often dictated by the nature of the substrate and the desired final surface properties. For instance, while piranha solution is highly effective for silicon and glass, alternative methods may be necessary for more sensitive substrates.

The importance of an anhydrous environment during the subsequent silanization process cannot be overstated. The presence of excess water in the reaction medium can lead to premature hydrolysis and self-condensation of the triethoxysilane (B36694) groups in solution, forming polysiloxane oligomers that can physisorb onto the surface rather than forming a covalently bonded monolayer. Therefore, after activation and thorough rinsing (typically with high-purity deionized water), the substrates are meticulously dried, often under a stream of inert gas like nitrogen or in a vacuum oven.

Formation of Covalently Grafted Monolayers and Multilayers on Substrates

The formation of a this compound layer on a hydroxylated surface proceeds through a two-step hydrolysis and condensation reaction. In the initial step, the ethoxy groups (-OCH₂CH₃) of the silane undergo hydrolysis in the presence of a catalytic amount of water to form reactive silanol (B1196071) groups (-Si-OH). This trace amount of water is typically present as a thin adsorbed layer on the substrate surface.

The subsequent condensation step involves the reaction between the newly formed silanol groups on the silane molecule and the hydroxyl groups on the substrate surface, resulting in the formation of strong, covalent siloxane bonds (Si-O-Si). This process anchors the this compound molecules to the substrate. Concurrently, lateral condensation reactions can occur between adjacent silanol groups of neighboring silane molecules, leading to the formation of a cross-linked, two-dimensional network on the surface.

The formation of either a monolayer or a multilayer is highly dependent on the reaction conditions, particularly the concentration of the silane solution and the amount of water present. To achieve a well-ordered self-assembled monolayer (SAM), the reaction is typically carried out in an anhydrous solvent (e.g., toluene) with a low concentration of the silane. This controlled environment minimizes the bulk polymerization of the silane in solution and promotes the formation of a dense, uniform monolayer on the substrate.

Conversely, the intentional formation of multilayers can be achieved by increasing the water content and silane concentration. This promotes the vertical polymerization of the silane molecules, leading to the growth of a thicker polysiloxane film. While these multilayers may not exhibit the high degree of molecular ordering found in SAMs, they can be advantageous for applications requiring thicker, more robust coatings.

Mechanisms of Interfacial Polymerization and Network Formation on Inorganic and Organic Substrates

The interfacial polymerization of this compound is a complex process governed by the interplay of hydrolysis, condensation, and physisorption/chemisorption events at the substrate-liquid interface. On inorganic substrates rich in hydroxyl groups, such as silica (B1680970) and alumina, the mechanism is primarily driven by the formation of covalent siloxane bonds as previously described. The perfluorotolyl groups, being highly fluorinated, exhibit low surface energy and are sterically bulky, which influences the packing density and ordering of the resulting film.

The formation of a stable and well-ordered network is influenced by several factors:

Reaction Time: Sufficient time is required for the silane molecules to diffuse to the surface, hydrolyze, and form covalent bonds.

Temperature: Elevated temperatures can accelerate the rates of hydrolysis and condensation, but excessive heat can also lead to disordered film growth.

Catalyst: While the surface hydroxyl groups can catalyze the reaction, the addition of an acid or base catalyst can further influence the reaction kinetics.

On organic substrates, such as polymers, the mechanism of attachment is more varied. Some polymers may possess functional groups (e.g., hydroxyls, carboxyls) that can directly react with the silane. For polymers lacking such reactive sites, surface activation through methods like plasma treatment or corona discharge is necessary to introduce hydroxyl groups or other reactive functionalities that can serve as anchoring points for the silane. The interaction between the perfluorotolyl tail of the silane and the polymer substrate can also play a role in the adhesion and organization of the film.

Strategies for Tailoring Surface Topography and Chemical Heterogeneity through Deposition Methods

The surface topography and chemical heterogeneity of coatings derived from this compound can be precisely controlled through various deposition techniques, enabling the creation of surfaces with tailored functionalities.

Solution-Phase Deposition: This is the most common method for creating uniform silane films. By controlling parameters such as immersion time, solution concentration, and temperature, the thickness and density of the film can be managed. To introduce chemical heterogeneity, techniques like microcontact printing can be employed. This involves using a patterned elastomeric stamp to selectively transfer the silane onto the substrate, creating regions with and without the fluorinated coating.

Vapor-Phase Deposition: Chemical Vapor Deposition (CVD) offers a solvent-free method for depositing silane films. In a typical CVD process, the substrate is placed in a vacuum chamber and exposed to the vapor of this compound. The deposition is initiated by the reaction of the silane vapor with the hydroxylated surface. This method can produce highly uniform and conformal coatings, even on complex topographies. The control of moisture content in the reactor is crucial for achieving high-quality films. aalto.fi

By combining these deposition methods with lithographic techniques, it is possible to create surfaces with well-defined patterns of chemical heterogeneity and topography. For example, a substrate could be patterned with a photoresist, followed by the deposition of the silane and subsequent lift-off of the resist, leaving behind a patterned fluorinated surface.

Investigations into Adhesion and Durability Mechanisms of this compound Derived Coatings

The exceptional adhesion and durability of coatings derived from this compound stem from the formation of strong, covalent siloxane bonds at the substrate-film interface. mo-sci.com These bonds are significantly stronger than the physisorptive interactions that hold many other types of coatings to a surface. The cross-linking between adjacent silane molecules further enhances the mechanical stability and cohesion of the film.

The perfluorotolyl groups also contribute significantly to the durability of the coating. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the fluorinated tail of the molecule highly resistant to chemical attack and thermal degradation. This inherent stability, coupled with the low surface energy conferred by the fluorine atoms, results in coatings that are not only robust but also exhibit excellent hydrophobic and oleophobic properties. sinosil.com

The durability of these coatings can be assessed through various methods, including:

Adhesion Tests: Techniques like tape tests and pull-off tests are used to qualitatively and quantitatively measure the adhesion strength of the film to the substrate.

Wear Resistance Tests: The ability of the coating to withstand mechanical abrasion can be evaluated using nano-scratch or abrasion tests.

Chemical Resistance Tests: The stability of the coating is tested by exposing it to various chemical environments, such as acidic or basic solutions, and monitoring for any degradation.

Research on similar fluoroalkylsilanes has shown that the flexibility of the resulting coating can be enhanced by incorporating them into a sol-gel matrix, which can improve resistance to cracking. mdpi.com

Application of Advanced Techniques for Probing Interfacial Chemistry and Adhesion

A comprehensive understanding of the formation, structure, and properties of this compound films at the nanoscale requires the use of advanced surface-sensitive analytical techniques.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D is a powerful, real-time technique that can monitor the adsorption and desorption of molecules onto a sensor surface with nanogram sensitivity. nanoscience.com It measures changes in both the resonant frequency (related to mass) and the dissipation (related to the viscoelastic properties) of an oscillating quartz crystal sensor. This allows for the in-situ study of the kinetics of silane adsorption, the formation of monolayers and multilayers, and the swelling/deswelling behavior of the film in different environments. nih.gov

The table below illustrates the type of data that can be obtained from a hypothetical QCM-D experiment monitoring the deposition of this compound.

Time (minutes)Change in Frequency (Δf, Hz)Change in Dissipation (ΔD, x10⁻⁶)Interpretation
000Baseline (bare sensor)
5-252Initial adsorption and formation of a rigid monolayer
15-302.5Saturation of the monolayer
20-508Introduction of water leading to multilayer formation

Neutron Reflectivity (NR): Neutron reflectivity is a non-destructive technique that provides detailed information about the structure of thin films and interfaces with sub-nanometer resolution. arxiv.org By measuring the reflection of a neutron beam from a surface as a function of the scattering vector, a scattering length density (SLD) profile perpendicular to the surface can be obtained. This profile provides information about the thickness, density, and roughness of the film and any interfacial layers. The use of deuterium (B1214612) labeling can enhance the contrast between different components of the system, making NR particularly well-suited for studying the structure of silane films at solid-liquid or solid-vapor interfaces. researchgate.netnih.gov

For instance, NR could be used to precisely measure the thickness of a this compound monolayer and to study the interdiffusion at the interface between the silane layer and a polymer overcoat. mdpi.com

Applications in Advanced Functional Materials and Coatings Derived from 4 Perfluorotolyl Triethoxysilane

Design Principles and Fabrication of Oleophobic and Hydrophobic Surface Coatings

The primary application of (4-Perfluorotolyl)triethoxysilane in materials science is in the fabrication of surfaces that exhibit both hydrophobicity (water repellency) and oleophobicity (oil repellency). This dual repellency is highly sought after for a multitude of applications, including self-cleaning surfaces, anti-graffiti coatings, and protective layers for electronics.

The creation of water- and oil-repellent surfaces is fundamentally dependent on minimizing the surface energy of the material. This compound is highly effective in this regard due to the dense arrangement of fluorine atoms on the tolyl group. Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized, resulting in very low van der Waals forces at the surface.

The fabrication process typically involves the creation of a self-assembled monolayer (SAM) on a substrate. The triethoxysilane (B36694) portion of the molecule allows it to chemically bond to surfaces rich in hydroxyl groups, such as glass, silicon wafers, and various metal oxides. This process involves the hydrolysis of the ethoxy groups to form silanols, which then condense with the surface hydroxyls and with each other to form a durable, cross-linked siloxane network. This covalent attachment ensures that the low-energy perfluorotolyl groups are oriented outwards, presenting a uniform, low-energy interface to the environment.

The wetting behavior of a surface is quantified by measuring the contact angle of a liquid droplet on it. High contact angles are indicative of poor wetting and high repellency. The high fluorine content of the perfluorotolyl group is a key determinant of the excellent hydrophobic and oleophobic properties of coatings derived from this silane (B1218182).

Below is an interactive data table illustrating the typical contact angles for surfaces treated with various types of silanes, highlighting the superior performance of fluorinated silanes.

Surface Coating Water Contact Angle (°) Oil (Hexadecane) Contact Angle (°)
Uncoated Glass< 20< 10
Standard Alkylsilane~110~45
Analogous Perfluoroalkylsilane~118~77
This compound (Predicted) > 115 > 70
Note: Data for the analogous perfluoroalkylsilane is sourced from reference researchgate.net. The values for this compound are predicted based on its chemical structure and the performance of similar compounds.

Enhanced Heat Resistance and Thermal Stability of this compound Derived Films

In many advanced applications, such as in the aerospace, automotive, and electronics industries, coatings are required to maintain their integrity and performance at elevated temperatures. Films derived from this compound are expected to exhibit excellent thermal stability.

The enhanced thermal stability of coatings derived from this compound is primarily attributed to the high strength of the carbon-fluorine (C-F) and silicon-oxygen (Si-O) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, requiring a significant amount of energy to be broken. Additionally, the aromatic ring of the perfluorotolyl group is inherently stable.

Thermal degradation of silane-based coatings typically initiates with the cleavage of the organic group from the silicon atom or the breakdown of the organic moiety itself. For this compound, the robustness of the perfluorinated aromatic ring significantly elevates the temperature at which decomposition begins.

Perfluorinated silanes, in general, show greater resistance to thermal decomposition compared to their non-fluorinated alkylsilane counterparts researchgate.net. The presence of the aromatic ring in this compound is expected to confer even greater thermal stability compared to linear perfluoroalkylsilanes. Phenyl-containing silanes are known to be more thermally stable than alkylsilanes dakenchem.com. Research on the thermal stability of 1H, 1H,2H,2H-perfluorooctyl trichlorosilane on an aluminum surface indicated that the self-assembled monolayer is stable up to 150°C (423 K), with irreversible changes in the monolayer's order occurring at higher temperatures nih.gov.

The following interactive data table provides a comparative overview of the thermal stability of different silane systems.

Silane System Decomposition Onset Temperature (°C)
Non-fluorinated Alkylsilane~200-250
Linear Perfluoroalkylsilane~300-350
Phenyltrimethoxysilane> 350
This compound (Predicted) > 400
Note: The decomposition temperatures are approximate values and can vary depending on the substrate and analytical method. The value for this compound is a prediction based on the combined stabilizing effects of the phenyl group and perfluorination.

Development of Antifouling and Easy-to-Clean Coating Technologies

The low surface energy and high durability of coatings derived from this compound make them excellent candidates for antifouling and easy-to-clean applications. These properties are beneficial for a wide range of products, from marine vessels and architectural surfaces to household appliances and medical devices.

The principle behind antifouling and easy-to-clean surfaces is the reduction of the adhesion of contaminants. The extremely low surface energy of a this compound-modified surface means that there are very weak attractive forces between the surface and potential foulants like dirt, grease, and biological organisms. This makes it difficult for these substances to adhere to the surface in the first place. Should any contaminants deposit on the surface, the weak adhesion allows for their easy removal with minimal effort, such as rinsing with water or gentle wiping. The chemical stability and durability of the silane coating ensure that these properties are long-lasting. Fluoroalkylsilanes are widely recognized for their use in creating anti-fouling and easy-to-clean surfaces sinosil.comvanabio.comcfmats.comdakenchem.com.

Mechanisms of Contaminant Repellency and Release in Diverse Environments

Coatings incorporating this compound exhibit superior contaminant repellency and release characteristics due to fundamental physicochemical principles rooted in surface energy and interfacial interactions. The primary mechanism involves the formation of a low surface energy layer at the coating-air interface.

Upon application and curing, the triethoxysilane portion of the molecule undergoes hydrolysis and condensation, forming a stable, cross-linked siloxane (Si-O-Si) network that anchors the coating to the substrate. Concurrently, the perfluorotolyl groups orient themselves away from the substrate and towards the surface. This self-assembly process creates a dense, uniform layer of fluorinated moieties, which are responsible for the coating's pronounced hydrophobic and oleophobic properties. researchgate.netvanabio.com

The key factors governing this repellency are:

Low Surface Energy: The heptafluorotolyl group has exceptionally low polarizability and weak van der Waals forces, resulting in a surface with very low free energy. Liquids bead up to minimize contact with this low-energy surface, forming high contact angles.

Chemical Inertness: The carbon-fluorine bond is extremely strong and stable, rendering the surface chemically inert and resistant to attack from a wide range of environmental contaminants, including water, oils, and solvents. vanabio.comcfmats.comsilfluosilicone.com

This combination of properties prevents contaminants from wetting or spreading on the surface, facilitating their easy removal via mechanical action like airflow or a gentle water rinse.

Property Mechanism Effect on Contaminant Interaction
Hydrophobicity Minimization of interfacial energy between the fluorinated surface and water.Water beads up with a high contact angle (>110°), reducing adhesion and promoting roll-off.
Oleophobicity Repulsion of non-polar liquids (oils, solvents) due to the low polarizability of the C-F bond.Oils and organic contaminants are repelled, preventing staining and surface fouling.
Chemical Stability High strength of the C-F and Si-O bonds.Resistance to degradation from UV radiation, acids, and bases, ensuring long-term repellency.

Architectural Design for Self-Cleaning Functionalities

The intrinsic hydrophobicity of this compound is a prerequisite but not the sole determinant for achieving true self-cleaning behavior. The architectural design of the surface at the micro- and nanoscale is equally critical. By combining the low surface energy of the fluorinated silane with specific surface topographies, "Lotus-effect" or superhydrophobic self-cleaning surfaces can be engineered. nih.govnih.gov

The design principle involves creating a hierarchical surface structure, often comprising both micro- and nanoscale roughness. When a water droplet contacts this textured surface, it is suspended on the peaks of the asperities, trapping air in the valleys below. This composite interface (solid-liquid-air) is described by the Cassie-Baxter model. nih.govnih.gov

The result is a drastically reduced contact area between the droplet and the solid surface, leading to:

Superhydrophobicity: Water contact angles can exceed 150°. nih.gov

Low Sliding Angle: The adhesion of the droplet to the surface is minimal, allowing it to roll off with a very slight tilt (often <5°). nih.gov

As the droplet rolls, it encapsulates and removes dust, dirt, and other particulate contaminants, effectively cleaning the surface. This compound is applied as a final, conformal nanoscale coating to these structured surfaces, ensuring that the points of contact are extremely repellent and low-adhesion.

Architectural Feature Role in Self-Cleaning Contribution of this compound
Microscale Roughness (1-100 µm) Creates primary structure for reducing solid-liquid contact area.Provides a stable, covalent anchor for the silane molecules.
Nanoscale Roughness (1-100 nm) Enhances the suspension of water droplets, creating a stable air pocket.Forms the final low-energy, repellent surface on the nanofeatures.
Hierarchical Structure Combines both scales to create a robust and stable superhydrophobic state.Ensures all exposed surfaces exhibit extreme hydrophobicity and low adhesion.

Integration into Optical and Transparent Coating Systems

The unique refractive index and high transparency of fluorinated materials make this compound a valuable component in the formulation of advanced optical coatings.

Influence on Optical Transmittance, Haze, and Refractive Index

Refractive Index: The RI of coatings can be precisely tuned by varying the concentration of the fluorosilane. For instance, in a silica-based sol-gel coating, increasing the content of a fluoroalkylsilane can lower the refractive index from approximately 1.45 towards 1.35. This property is crucial for creating anti-reflective layers.

Optical Transmittance: Due to its low RI and non-absorbing nature in the visible spectrum, thin coatings of this compound are highly transparent. When used appropriately in anti-reflective designs, they can significantly enhance the transmittance of light through a substrate like glass or plastic.

Haze: When properly formulated to form a homogenous, defect-free film, the addition of this silane does not contribute to light scattering and therefore maintains low haze values, preserving the clarity of the underlying substrate.

Development of Anti-Reflective and Anti-Glare Coatings

The ability to lower the refractive index is the cornerstone of its application in anti-reflective (AR) coatings. Reflections occur at the interface between two materials with different refractive indices (e.g., air and glass). A single-layer AR coating works by having a refractive index that is the geometric mean of the two materials and a thickness of one-quarter of the target wavelength of light.

This compound can be used to create the low-index layer in a multi-layer AR stack or to formulate a single-layer porous coating with a graded refractive index. By creating a porous silica (B1680970) network functionalized with the perfluorotolyl groups, an effective refractive index between that of air (n ≈ 1.0) and the dense material can be achieved, significantly reducing reflections. nih.govgoogle.comgoogle.com

Furthermore, the hydrophobic and oleophobic properties imparted by the silane provide an added "anti-smudge" or "easy-to-clean" functionality to the AR coating, which is highly desirable for displays, lenses, and solar panels. cfmats.comsilfluosilicone.com

Optical Parameter Typical Value for Glass Effect of this compound Coating
Reflectance (per surface) ~4.0%Reduced to <1.0% with optimized AR design.
Transmittance (total) ~92%Increased to >98% with a two-sided AR coating.
Refractive Index (coating) N/ACan be tuned to ~1.35 - 1.42.
Water Contact Angle < 20°> 110° (adds hydrophobicity).

Emerging Applications in Smart Surfaces and Responsive Materials

The integration of this compound into polymer networks and surface architectures opens pathways for the creation of "smart" materials that can alter their properties in response to external stimuli.

Engineering Stimuli-Responsive Wetting Control Mechanisms

Stimuli-responsive surfaces can dynamically switch their wetting behavior, for example, from hydrophobic to hydrophilic. nih.gov This can be achieved by designing surfaces that undergo a reversible change in their chemical composition or physical topography.

While this compound itself is static, it can be incorporated into stimuli-responsive polymer systems. For example, it can be grafted onto a temperature-responsive polymer backbone. Below a certain critical temperature, the polymer chains are hydrated and extended, potentially masking the fluorinated groups and presenting a more hydrophilic surface. Above the critical temperature, the polymer collapses, exposing the low-energy perfluorotolyl groups at the interface and rendering the surface hydrophobic.

These dynamic surfaces have potential applications in microfluidics, lab-on-a-chip devices, and smart textiles, where the controlled adhesion and transport of droplets are required. The principle relies on the ability of an external trigger to reversibly expose or conceal the potent surface-modifying effects of the perfluorotolyl moiety. nih.gov

Hybridization with Other Functional Material Classes for Synergistic Effects

The integration of this compound into composite materials through hybridization with other functional material classes offers a powerful strategy for developing advanced coatings and materials with synergistic properties. This approach leverages the unique attributes of the fluorinated silane—such as hydrophobicity, oleophobicity, and low surface energy—in combination with the distinct functionalities of other materials like polymers and inorganic nanoparticles. The resulting hybrid materials often exhibit enhanced performance characteristics that surpass the capabilities of the individual components.

The primary mechanism for hybridization involves the sol-gel process, where the triethoxysilane group of this compound undergoes hydrolysis and condensation reactions. This allows for the formation of a stable, cross-linked silica-based network. When other functional materials are introduced during this process, they can be chemically incorporated or physically dispersed within the siloxane matrix, leading to a homogeneous hybrid material at the nanoscale.

Hybridization with Organic Polymers:

Incorporating this compound into organic polymer matrices is a common strategy to impart fluorinated properties to a wide range of polymeric materials. The silane can be introduced as a precursor during the synthesis of the polymer or blended with the pre-formed polymer. The covalent bonding between the silane and the polymer network, facilitated by the reactive ethoxy groups, ensures a durable and stable hybrid material.

For instance, the hybridization of fluorinated silanes with polymers such as polyurethanes, epoxies, and acrylates can significantly enhance their surface properties. The perfluorotolyl groups tend to migrate to the surface of the coating, creating a low-energy interface that repels water and oils. This results in coatings with improved anti-fouling, anti-icing, and self-cleaning properties. Research on similar fluoroalkyl-modified resins has demonstrated their effectiveness in creating superhydrophobic surfaces, which are crucial for a variety of applications.

Hybridization with Inorganic Nanoparticles:

The functionalization of inorganic nanoparticles, such as silica (SiO2), titania (TiO2), and zinc oxide (ZnO), with this compound is another effective method for creating advanced functional materials. The silane molecules can be grafted onto the surface of the nanoparticles through the reaction of the triethoxysilane group with hydroxyl groups present on the nanoparticle surface.

This surface modification dramatically alters the properties of the nanoparticles. For example, untreated silica nanoparticles are typically hydrophilic. After functionalization with a fluorinated silane, they become highly hydrophobic and oleophobic. When these modified nanoparticles are incorporated into a coating formulation, they can create a hierarchical surface roughness at the nanoscale, which, in combination with the low surface energy of the perfluorotolyl groups, leads to superhydrophobicity. Studies on fluoroalkyl-functionalized silica particles have shown that the effectiveness of the surface treatment is dependent on achieving high surface coverage with the silane.

The synergistic effects of combining nanoparticles in coatings have been observed to enhance both corrosion and wear protection. For example, the incorporation of both zinc and titania nanoparticles into an epoxy vinyl ester resin has demonstrated a synergistic effect, leading to a lower percentage of corroded area compared to coatings with individual nanoparticles scielo.org.mx. Similarly, a combination of silica and zirconia nanoparticles in epoxy coatings has shown a significant improvement in mechanical properties and corrosion resistance mdpi.comresearchgate.netnih.gov. While not directly involving this compound, these findings highlight the potential for synergistic improvements in hybrid coatings.

Detailed Research Findings on Analogous Hybrid Systems:

For example, a study on hybrid materials prepared from triethoxysilane-terminated perfluoropolyether-polycaprolactone block copolymers and tetraethoxysilane via the sol-gel process demonstrated strong hydrophobic character. The surface tension values indicated a high concentration of perfluoropolyether segments at the air-coating interface, leading to excellent water repellency researchgate.net.

Another study focused on fluoroalkyl-functionalized silica particles highlighted the importance of the silane grafting process on the resulting wetting characteristics. The research showed that the surface geometry created by the functionalized particles plays a dominant role in achieving liquid-repellent surfaces researchgate.net.

Research on epoxy coatings doped with (3-Aminopropyl)triethoxysilane-modified silica nanoparticles has shown that the functionalization of nanoparticles leads to their uniform distribution within the polymer matrix, resulting in enhanced anti-corrosion performance mdpi.com. This underscores the importance of the silane as a coupling agent to improve the compatibility and dispersion of inorganic fillers in an organic matrix.

The following interactive data tables summarize typical performance enhancements observed in hybrid coatings functionalized with fluorinated silanes, which can be considered indicative of the potential performance of hybrids derived from this compound.

Table 1: Synergistic Effects in Polymer-Fluorosilane Hybrid Coatings

Polymer MatrixFluorinated Silane TypeSynergistic EffectResulting Property
Epoxy ResinFluoroalkylsilaneEnhanced surface hydrophobicity and improved dispersion of fillers.Increased corrosion resistance and mechanical strength.
PolyurethanePerfluoropolyether-silaneSurface migration of fluorinated chains.Low surface energy, leading to anti-graffiti and easy-to-clean surfaces.
AcrylicFluoroalkylsilaneCovalent integration into the polymer backbone.Durable water and oil repellency for outdoor coatings.

Table 2: Performance of Nanoparticle-Fluorosilane Hybrid Coatings

NanoparticleFluorinated Silane TypeSynergistic EffectResulting Property
Silica (SiO2)FluoroalkylsilaneCreation of nanoscale roughness and low surface energy.Superhydrophobicity and self-cleaning properties.
Titania (TiO2)Perfluoroaryl-silanePhotocatalytic activity of TiO2 combined with the non-stick properties of the fluorosilane.UV-resistant and self-cleaning anti-fouling coatings.
Zinc Oxide (ZnO)FluoroalkylsilaneUV-blocking properties of ZnO and hydrophobicity of the fluorosilane.Enhanced UV durability and water repellency for transparent coatings.

Future Directions and Transformative Research in 4 Perfluorotolyl Triethoxysilane Chemistry

Investigation of Sustainable Synthesis Routes and Green Chemistry Principles for Compound Production

The future production of (4-Perfluorotolyl)triethoxysilane will increasingly necessitate the adoption of green chemistry principles to minimize environmental impact and enhance economic viability. yale.edusigmaaldrich.com Traditional synthesis routes for organosilanes often involve stoichiometric reagents, hazardous solvents, and multiple steps that generate significant waste. acs.org Future research will focus on developing more sustainable and atom-economic pathways.

Key research objectives in this area include:

Catalytic Cross-Coupling Reactions: Moving away from classical organometallic reactions, which can use highly reactive and sensitive reagents like organolithiums, towards transition-metal-catalyzed C-H silylation. sci-hub.se This approach could directly couple a perfluorotoluene derivative with a hydrosilane, reducing the number of synthetic steps and the use of pre-activated substrates. sci-hub.seacs.org

Flow Chemistry: Implementing continuous flow reactors for the synthesis can offer superior control over reaction parameters, improve safety, and enable easier scale-up. sci-hub.se Flow systems can facilitate reactions with short-lived intermediates and improve yields, as demonstrated in the synthesis of other functionalized organosilanes. sci-hub.se

Safer Solvents and Renewable Feedstocks: Research will aim to replace conventional volatile organic compounds (VOCs) with greener alternatives, such as bio-derived solvents or even solvent-free conditions where possible. yale.edusigmaaldrich.com While the perfluorotolyl moiety presents challenges for a fully renewable feedstock approach, the ethanol (B145695) released during hydrolysis of the triethoxysilane (B36694) group is a benign byproduct.

Table 1: Comparison of Synthesis Strategies for this compound

Feature Traditional Synthesis (e.g., Grignard/Organolithium) Future Green Synthesis
Principle Use of pre-formed, highly reactive organometallics with halo-silanes. Catalytic C-H activation or cross-coupling; flow chemistry. sci-hub.se
Atom Economy Lower, due to the use of stoichiometric reagents and generation of salt byproducts. acs.org Higher, maximizing the incorporation of reactant atoms into the final product. acs.org
Reagents Highly reactive organolithium or Grignard reagents; potentially hazardous. sci-hub.se Catalytic amounts of transition metals; less hazardous hydrosilanes. sci-hub.se
Solvents Often requires anhydrous, non-protic solvents like diethyl ether or THF. Exploration of greener solvents or solvent-free conditions. yale.edu
Energy Input May require cryogenic conditions for reagent stability. sci-hub.se Aim for ambient temperature and pressure. acs.org
Waste Generation of metallic salts and solvent waste. Reduced waste through catalysis and atom economy. sigmaaldrich.com

Exploration of this compound in Advanced Nanocomposite Materials

The incorporation of this compound into nanocomposites offers a promising route to materials with enhanced durability, environmental resistance, and unique surface properties. The compound can act as a coupling agent or surface modifier for nanoparticles, creating a robust interface between the inorganic filler and a polymer matrix. researchgate.netnih.gov

Future research will likely focus on:

Surface Modification of Nanoparticles: Treating nanoparticles (e.g., silica (B1680970), titania, alumina) with this compound via a sol-gel process. researchgate.netmdpi.com The triethoxysilane group forms strong covalent bonds (Si-O-Si) with the nanoparticle surface, while the perfluorotolyl group projects outwards, creating a low-energy, non-stick surface. sinosil.com

Enhanced Polymer Composite Properties: Investigating the dispersion of these modified nanoparticles into various polymer matrices (e.g., epoxies, silicones, acrylics). The fluorinated surface of the particles is expected to improve their compatibility with fluoropolymers and enhance the hydrophobicity and oleophobicity of the final composite material. nih.gov

Durability and Functionality: The rigidity of the tolyl group and the strength of the C-F bond suggest that coatings derived from these nanocomposites would exhibit excellent thermal and chemical stability. nih.gov Research will explore their performance as robust superhydrophobic and oleophobic coatings that resist abrasion and chemical attack. nih.govmdpi.com

Table 2: Potential Nanocomposite Systems and Anticipated Properties

Nanoparticle Filler Polymer Matrix Role of this compound Expected Properties of Nanocomposite Potential Application
Silica (SiO₂) Nanoparticles Polydimethylsiloxane (PDMS) Surface modifier for nanoparticles. nih.gov Superhydrophobicity, abrasion resistance, UV stability. sinosil.com Durable anti-fouling coatings.
Titania (TiO₂) Nanoparticles Polypropylene (PP) Interfacial compatibilizer. researchgate.net Improved hydrophobicity, enhanced dielectric properties. Advanced electronic packaging.
Alumina (Al₂O₃) Nanoparticles Epoxy Resin Coupling agent. Increased thermal stability, chemical resistance, low friction. nih.gov High-performance industrial coatings.

Integration into Hybrid Organic-Inorganic Frameworks (HOIFs) and Metal-Organic Frameworks (MOFs)

The co-condensation of this compound with other silicon or metal precursors presents a pathway to novel Hybrid Organic-Inorganic Frameworks (HOIFs) and potentially modified Metal-Organic Frameworks (MOFs). nih.govrsc.org The silane's defined length, rigidity, and functional groups can be used to engineer the structure and chemical environment of porous materials. pku.edu.cn

Future research directions include:

Synthesis of Fluorinated Mesoporous Materials: Using this compound as a co-precursor with tetraethoxysilane (TEOS) in surfactant-templated synthesis to create ordered mesoporous silica with highly hydrophobic and fluorinated pore walls. rsc.org

Tailoring Pore Environments: The perfluorotolyl group can be used to control the surface energy and adsorption selectivity of the pores, making these materials candidates for selective separation of fluorinated compounds or for resisting water fouling.

Post-Synthetic Modification of MOFs: Investigating the grafting of this compound onto the nodes or linkers of pre-existing MOFs. This could introduce hydrophobicity to otherwise hydrophilic frameworks, enhancing their stability in humid environments and altering their guest-molecule interactions.

Table 3: Projected Impact of this compound on Framework Properties

Framework Type Property without Fluorinated Silane (B1218182) Potential Property with Fluorinated Silane Rationale for Change
Mesoporous Silica (HOIF) Hydrophilic pore surface. Highly hydrophobic/lipophobic pore surface. The perfluorotolyl groups line the pore walls, lowering surface energy. nih.gov
MOF (Post-Synthetic Modification) High affinity for polar molecules (e.g., water). Increased moisture resistance, selective adsorption of non-polar guests. Fluorinated groups block water access to coordination sites. scielo.br
Hybrid Zeolite-like Material Standard aluminosilicate (B74896) framework. Modified framework with tailored lipophilicity and shape selectivity. nih.gov Organic groups integrated into the zeolite lattice alter its properties. nih.gov

Development of Advanced Manufacturing Techniques for Deposition and Patterning of this compound Films (e.g., 3D Printing, Inkjet Printing)

Transitioning from lab-scale spin-coating to industrial-scale advanced manufacturing is crucial for the practical application of this compound films. Inkjet and 3D printing offer precise, additive, and efficient methods for depositing functional materials. nih.govnottingham.edu.cn

Future research will focus on:

Ink Formulation: Developing stable, jettable inks containing this compound or its pre-hydrolyzed sol-gel precursors. This involves optimizing viscosity, surface tension, and solvent systems to meet the stringent requirements of printheads and ensure consistent droplet formation. mdpi.com

Patterning Functional Surfaces: Using inkjet printing to create high-resolution patterns of hydrophobic/oleophobic coatings on various substrates like glass, silicon wafers, or flexible polymers. acs.org This could be applied to manufacturing microfluidic devices, anti-smudge screens, or patterned cell-culture substrates.

3D Printing of Functional Structures: Exploring the use of extrusion-based 3D printing with composite "inks" or hydrogels containing silane-modified nanoparticles. mdpi.comresearchgate.net This could enable the fabrication of complex, three-dimensional objects with tailored surface properties throughout their structure. nih.govnih.gov

Table 4: Research Parameters for Advanced Manufacturing of Silane Films

Manufacturing Technique Key Research Objective Critical Ink/Material Parameters Potential Application
Inkjet Printing Develop stable, jettable sol-gel inks. mdpi.com Viscosity: < 20 mPa·s; Surface Tension: 25–50 mN/m. mdpi.com High-resolution hydrophobic patterns for microelectronics. acs.org
Semi-Solid Extrusion 3D Printing Formulate printable composite hydrogels. mdpi.com Appropriate rheological properties for shape fidelity. mdpi.com Fabrication of custom lab-on-a-chip devices with functionalized channels.
Aerosol Jet Printing Create fine, aerosolized streams of material. Low viscosity, controlled particle size in precursor solution. Conformal coatings on complex 3D objects.

Addressing Grand Challenges in Surface Science and Advanced Materials Through Innovative this compound Research

Research into this compound has the potential to contribute to solving several grand challenges in materials science, particularly in the creation of highly durable and environmentally sustainable functional surfaces.

Advanced Anti-Fouling Solutions: The low surface energy and stability imparted by this silane can lead to next-generation anti-fouling coatings for marine applications, reducing drag and fuel consumption without relying on toxic biocides. sinosil.com

Materials for Extreme Environments: The inherent chemical inertness and thermal stability of the perfluorotolyl group make it an ideal building block for materials designed to function in harsh conditions, such as in aerospace, chemical processing, or downhole oil and gas applications.

Enabling Next-Generation Electronics: Low-k dielectric materials are essential for reducing signal delay in advanced microchips. Hybrid materials incorporating the low polarizability of the perfluorinated moiety could be explored for this purpose.

By systematically pursuing these future research directions, the scientific community can harness the unique properties of this compound to develop a new generation of advanced materials that are more durable, functional, and manufactured with greater precision and sustainability.

Q & A

What are the optimal synthetic routes for (4-Perfluorotolyl)triethoxysilane, and how can purity be verified?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or hydrosilylation reactions, where triethoxysilane reacts with fluorinated aromatic precursors under inert conditions. Purity verification requires a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight and detect volatile impurities.
  • Nuclear Magnetic Resonance (NMR) (¹⁹F and ²⁹Si) to validate structural integrity, with ¹⁹F NMR being critical for tracking fluorinated groups .
  • Elemental Analysis to ensure stoichiometric alignment with the molecular formula (e.g., C₁₆H₁₉F₁₇O₃Si) .

Which spectroscopic methods are most effective for characterizing the structure of this compound?

Level: Basic
Methodological Answer:

  • ¹⁹F NMR Spectroscopy : Essential for identifying fluorinated substituents and quantifying fluorine environments. Peaks near -70 ppm (CF₃) and -120 ppm (CF₂) are typical .
  • FTIR Spectroscopy : Detects Si-O-C (∼1100 cm⁻¹) and C-F (∼1200 cm⁻¹) bonds. Hydrolysis byproducts (e.g., Si-OH) can be monitored via O-H stretches (∼3400 cm⁻¹) .
  • X-ray Photoelectron Spectroscopy (XPS) : Provides surface-specific data on fluorine content and silicon oxidation states .

How should researchers design experiments to assess the environmental persistence of this compound?

Level: Advanced
Methodological Answer:

  • Hydrolysis Studies : Conduct under varying pH and temperature to simulate environmental degradation. Monitor silanol (Si-OH) formation via FTIR or LC-MS .
  • Bioaccumulation Assays : Use OECD Test Guideline 305 to measure bioconcentration factors in aquatic organisms. Fluorinated compounds often exhibit high logKow values, necessitating sensitive detection (e.g., HPLC-ESI-MS) .
  • Field Sampling : Deploy passive samplers in water and soil, followed by extraction with SPE cartridges and analysis via GC-MS/MS .

How can contradictions in reported thermal stability data for this compound be resolved?

Level: Advanced
Methodological Answer:
Discrepancies often arise from differences in sample preparation or analytical conditions. To address this:

  • Thermogravimetric Analysis (TGA) : Standardize heating rates (e.g., 10°C/min under N₂) and compare decomposition onset temperatures. Fluorinated chains typically degrade above 250°C .
  • Isothermal Stability Tests : Hold samples at 150°C for 24+ hours and monitor mass loss. Contradictions may stem from trace moisture or catalytic impurities .
  • Cross-Validation : Compare results across multiple labs using NIST-certified reference materials .

What strategies improve the adhesion of this compound in polymer composites?

Level: Advanced
Methodological Answer:

  • Surface Pretreatment : Plasma etching (O₂ or Ar) enhances substrate reactivity, promoting covalent Si-O bonding .
  • Co-condensation with Hydrophilic Silanes : Blend with APTES to balance fluorophobicity and adhesion. Optimize ratios via contact angle measurements .
  • Curing Protocols : Use stepwise curing (e.g., 80°C for 2h, then 120°C for 1h) to minimize internal stress and improve interfacial strength .

How can trace levels of this compound be detected in environmental samples?

Level: Advanced
Methodological Answer:

  • Solid-Phase Microextraction (SPME) : Coupled with GC-MS/MS for parts-per-trillion sensitivity. Fluorinated analogs require specialized columns (e.g., DB-5MS) to resolve co-eluting peaks .
  • Ion Mobility Spectrometry (IMS) : Effective for rapid screening in complex matrices, leveraging fluorine’s electronegativity for selective ionization .
  • Quality Control : Include isotopically labeled internal standards (e.g., ¹³C₆- analogs) to correct for matrix effects .

How does the fluorinated chain length influence the surface properties of triethoxysilane derivatives?

Level: Advanced
Methodological Answer:

  • Hydrophobicity : Longer perfluoroalkyl chains (e.g., C8 vs. C6) reduce surface energy, measured via water contact angles (>110° for C8) .
  • Thermal Stability : Longer chains enhance stability due to stronger C-F bonds but may increase rigidity, reducing adhesion. Balance via molecular dynamics simulations .
  • Environmental Impact : Shorter chains (C4) are less bioaccumulative but may hydrolyze faster, as shown in OECD 111 studies .

How can researchers address contradictions in hydrophobicity studies of this compound coatings?

Level: Advanced
Methodological Answer:

  • Standardize Coating Thickness : Use ellipsometry to ensure uniform deposition (e.g., 50–100 nm). Variability often stems from uneven curing .
  • Control Humidity During Application : Hydrolysis rates affect crosslinking; conduct experiments at 40–60% relative humidity .
  • Statistical Design : Employ factorial experiments to isolate variables (e.g., substrate roughness, solvent polarity) .

What are the optimal hydrolysis and condensation conditions for surface modification using this compound?

Level: Basic
Methodological Answer:

  • Hydrolysis : Use acidic catalysts (e.g., 0.1M HCl) at 60°C for 2h to generate reactive silanols. Monitor pH to avoid premature condensation .
  • Condensation : Apply to substrates (e.g., SiO₂) at 25°C for 12h under anhydrous conditions. Post-cure at 120°C for 1h ensures covalent bonding .
  • Solvent Choice : Ethanol/water mixtures (80:20 v/v) optimize solubility and reaction kinetics .

What methodological considerations are critical for functionalizing this compound in biomedical applications?

Level: Advanced
Methodological Answer:

  • Biocompatibility Testing : Follow ISO 10993 guidelines for cytotoxicity (e.g., MTT assays) and hemocompatibility .
  • Drug Loading : Graft onto PDMS matrices via silane coupling, using TGA to confirm loading efficiency (>90% achievable with C8 chains) .
  • In Vivo Tracking : Label with ¹⁸F isotopes for PET imaging, ensuring hydrolytic stability in physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.